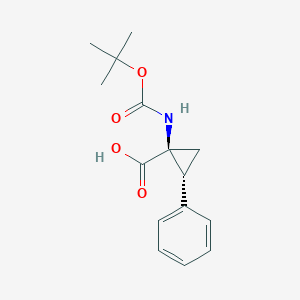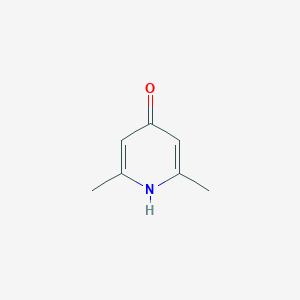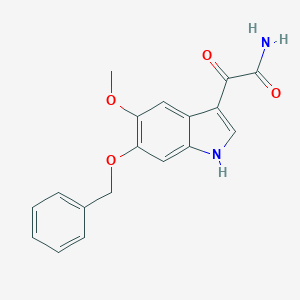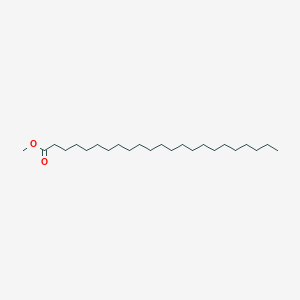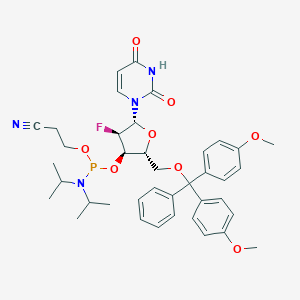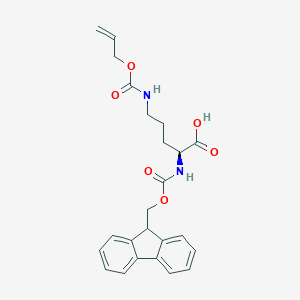
Fmoc-Orn(Alloc)-OH
Übersicht
Beschreibung
“Fmoc-Orn(Alloc)-OH” is a derivative of the amino acid Ornithine . Ornithine occurs naturally and participates in nitrogen metabolism as an intermediate in the urea cycle . This amino acid derivative is widely employed in organic synthesis and biochemistry, holding significant versatility .
Molecular Structure Analysis
The empirical formula of “this compound” is C24H26N2O6 . Its molecular weight is 438.47 . The SMILES string representation of its structure is OC(=O)C@HOCC=C)NC(=O)OCC1c2ccccc2-c3ccccc13 .
Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a boiling point of 683.9°C at 760 mmHg . The storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Self-Assembly in Material Science
Fmoc-Orn(Alloc)-OH plays a significant role in the self-assembly of modified amino acids, which facilitates the formation of various structures with unique properties. These structures serve as bio-organic scaffolds for diverse applications . The controlled morphological transitions observed through solvent variation are particularly important for designing distinct micro/nanostructures .
Antimicrobial Applications
The self-assembling nature of Fmoc-protected amino acids makes them suitable for developing antimicrobial materials. Their ability to form stable and biocompatible structures can be harnessed to create surfaces that resist microbial growth .
Emulsifiers in Food and Cosmetics
Due to their inherent biological interactions, Fmoc-protected amino acids can act as emulsifiers in the food, cosmetic, and biomedical industries. They can stabilize mixtures of substances that are usually unmixable .
Bio-Templating and Cell Cultivation
This compound can be used in cell cultivation and bio-templating. Its self-assembly properties allow for the creation of environments conducive to cell growth and the formation of templates for tissue engineering .
Optical Applications
The unique self-assembly and structural properties of this compound can be exploited in optical applications. This includes the development of materials with specific light absorption or emission characteristics .
Drug Delivery Systems
The compound’s ability to form various nanostructures makes it a candidate for designing drug delivery systems. These systems can potentially target specific sites in the body, improving the efficacy of therapeutic agents .
Catalytic Properties
This compound can be utilized in catalysis due to its ability to form structures that can act as catalysts in chemical reactions, potentially leading to more efficient and selective processes .
Therapeutic and Antibiotic Properties
The self-assembling features of this compound contribute to its potential use in therapeutic and antibiotic applications. It can be designed to interact with biological systems in ways that can inhibit the growth of pathogens or assist in the healing process .
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-Orn(Alloc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the N-terminus of the amino acids during synthesis .
Mode of Action
The Fmoc group is known to promote the association of building blocks due to its inherent hydrophobicity and aromaticity . In the process of peptide synthesis, the Fmoc group is cleaved by secondary amines such as piperidine, allowing the addition of the next amino acid in the sequence . The Alloc (allyloxycarbonyl) group on the ornithine residue is a protecting group for the side chain, which can be selectively removed in the presence of other protecting groups .
Biochemical Pathways
The use of this compound in peptide synthesis impacts the biochemical pathway of protein synthesis. It allows for the creation of specific peptide sequences in a controlled manner. The self-assembly of Fmoc-modified amino acids and short peptides results in unique and tunable morphologies of different functionalities .
Result of Action
The result of the action of this compound is the formation of a peptide with a specific sequence. This can be used in various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutic applications, and antibiotic properties .
Action Environment
The action of this compound can be influenced by environmental factors such as the solvent used in the peptide synthesis process. For instance, the self-assembly of Fmoc-modified amino acids and short peptides can be controlled by adjusting the solvent conditions .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIOYNXBHZZBI-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373248 | |
| Record name | Fmoc-Orn(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147290-11-7 | |
| Record name | Fmoc-Orn(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
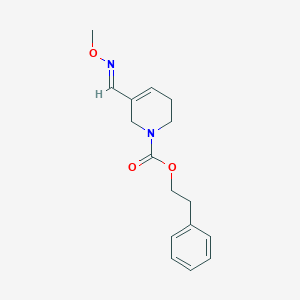
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
